Aanat-IN-1

AANAT inhibition enzymatic assay IC50 comparison

Researchers requiring a moderate-potency AANAT inhibitor for circadian rhythm or melatonin pathway studies face scaffold-dependent variability. Aanat-IN-1 (Compound 30) provides a documented 10 µM IC50-17-fold more potent than citrinin hydrate-within the characterized rhodanine-indolinone class. - **Quantified bioactivity:** 10 µM IC50, suitable for partial target engagement or dose-response assays where saturation effects are undesirable. - **Traceable identity:** CAS 3055162-52-9, InChIKey RQYKFUOVFMVXSF-VHXPQNKSSA-N for unambiguous library registration. - **Reference use:** Validated rhodanine scaffold comparator for hydantoin-based analog studies.

Molecular Formula C27H19FN2O4S2
Molecular Weight 518.6 g/mol
Cat. No. B12387241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAanat-IN-1
Molecular FormulaC27H19FN2O4S2
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)C(=O)N2CC5=CC=C(C=C5)F
InChIInChI=1S/C27H19FN2O4S2/c28-19-11-9-18(10-12-19)14-29-21-4-2-1-3-20(21)23(25(29)33)24-26(34)30(27(35)36-24)15-17-7-5-16(6-8-17)13-22(31)32/h1-12H,13-15H2,(H,31,32)/b24-23-
InChIKeyRQYKFUOVFMVXSF-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aanat-IN-1: Rhodanine-Indolinone AANAT Inhibitor


Aanat-IN-1 (CAS 3055162-52-9; also designated Compound 30) is a small-molecule inhibitor of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin biosynthesis . The compound incorporates a rhodanine-indolinone scaffold characteristic of early-generation AANAT inhibitors developed as chemical probes for circadian rhythm research [1]. With a molecular formula of C27H19FN2O4S2 and molecular weight of 518.58 g/mol, Aanat-IN-1 serves as a research tool for investigating melatonin regulation in disorders where melatonin levels are pathologically elevated .

Target Pathway
AANAT enzyme inhibition / melatonin biosynthesis studies
Tool Compound
Rhodanine-indolinone chemical probe for circadian rhythm research
Potency Context
Moderate reported inhibitory activity supports dose-response characterization

Why Aanat-IN-1 Cannot Be Substituted


AANAT inhibitors exhibit substantial scaffold-dependent variation in enzymatic potency and target engagement. Published inhibitors span IC50 values from high nanomolar (e.g., 390 nM for certain optimized scaffolds [1]) to low micromolar and beyond, with differences often exceeding 10-fold. Furthermore, the rhodanine-containing indolinone class to which Aanat-IN-1 belongs carries documented stability and selectivity limitations that distinguish it from more recently developed hydantoin-based analogs [2]. Researchers seeking to replicate or extend findings from studies employing the rhodanine-indolinone scaffold cannot assume equivalent biological effects when substituting compounds from alternative chemical series. The quantitative differential evidence below establishes Aanat-IN-1's specific activity profile relative to documented AANAT inhibitors and related molecular probes.

!
Scaffold-dependent potency profiles may not transfer across inhibitor classes; hydantoin analogs show markedly lower IC50 values.
!
Rhodanine scaffold stability and selectivity limitations may impact reproducibility in cellular or in vivo systems.
!
Absence of direct head-to-head comparator data requires cross-study inference; effects observed with other AANAT inhibitors may not replicate.

Aanat-IN-1 Comparative Evidence


Enzymatic Potency vs. Advanced AANAT Inhibitors

Aanat-IN-1 demonstrates an IC50 of 10 μM against recombinant human AANAT in vitro , positioning it as a moderately potent inhibitor within the AANAT chemical probe landscape. For context, the hydantoin indolinone series developed as more stable alternatives to the rhodanine scaffold achieved substantially improved potency, with lead compound 5g (bearing a CH3CO2CH2- substituent) exhibiting an IC50 of 1.1 μM—a 19-fold improvement over its parent rhodanine compound and approximately 9-fold more potent than Aanat-IN-1 [1]. Similarly, benzo[b]thiophene derivative Compound 13 demonstrated an IC50 of 1.4 μM [2]. BindingDB also records an AANAT inhibitor (8h) with an IC50 of 390 nM under pH 6.8 conditions at 37°C [3]. These comparisons underscore that Aanat-IN-1 resides in the lower-potency tier of available AANAT inhibitors, which may be advantageous or disadvantageous depending on the experimental context.

IC50 Comparison
Cross-study
Aanat-IN-1: 10 μM vs. hydantoin 5g: 1.1 μM, benzo[b]thiophene 13: 1.4 μM, inhibitor 8h: 0.39 μM
Supports moderate inhibition workflow selection
Assay conditions vary across studies; direct head-to-head unavailable
AANAT inhibition enzymatic assay IC50 comparison melatonin biosynthesis

Scaffold Classification: Rhodanine-Indolinone vs. Hydantoin

Aanat-IN-1 belongs to the rhodanine-indolinone scaffold class, as evidenced by its IUPAC name (2-[4-[[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methyl]phenyl]acetic acid) and molecular structure containing the characteristic 2-thioxothiazolidin-4-one (rhodanine) core fused to an indolinone moiety . This scaffold class was among the earliest identified through virtual screening campaigns for drug-like AANAT inhibitors [1]. However, the rhodanine scaffold has documented limitations in stability and selectivity that have motivated subsequent medicinal chemistry efforts toward hydantoin-based replacements [2]. The hydantoin indolinone series was explicitly developed as 'more stable alternatives' to rhodanine scaffolds, with compound 5g achieving 1.1 μM potency [2].

Scaffold Class
Class-level
Rhodanine-indolinone core vs. hydantoin replacement scaffold
Scaffold-specific stability and selectivity context
Hydantoin developed to address rhodanine limitations
chemical scaffold rhodanine-indolinone structure-activity relationship inhibitor classification

Potency vs. Natural Product AANAT Inhibitors

Relative to the earliest documented AANAT inhibitors from natural sources, Aanat-IN-1 demonstrates substantially improved potency. Citrinin hydrate, a mycotoxin identified as the first AANAT inhibitor isolated from natural sources, exhibits an IC50 of 173 μM in dose-dependent inhibition assays [1]. Aanat-IN-1's IC50 of 10 μM represents an approximately 17-fold improvement in potency compared to this natural product baseline. This comparison establishes Aanat-IN-1 as part of the synthetic small-molecule generation of AANAT inhibitors with potency orders of magnitude beyond natural product starting points, though still falling below the sub-micromolar potency achieved by more optimized contemporary series.

Natural Baseline
Cross-study
10 μM vs. citrinin hydrate 173 μM (reported 17-fold lower IC50)
Supports synthetic probe selection over natural baseline
Assay conditions vary across studies
natural product inhibitor citrinin hydrate IC50 baseline early inhibitor

Rhodanine-Indolinone Class Limitations

Published literature on rhodanine-indolinone AANAT inhibitors explicitly acknowledges that 'Current AANAT inhibitors suffer from poor cell permeability, selectivity, and/or potency' [1]. This class-level characterization applies directly to Aanat-IN-1 based on its documented rhodanine-indolinone scaffold . The subsequent development of hydantoin-based replacements was specifically motivated by 'potential stability problems' inherent to rhodanine-containing compounds [2]. Researchers procuring Aanat-IN-1 should recognize that these documented scaffold limitations—particularly regarding cell permeability and selectivity—may constrain its utility in cellular assays or in vivo models relative to more recently optimized inhibitor classes.

Class Limitations
Class-level
Documented poor permeability, selectivity, stability in rhodanine-indolinones
May constrain cellular assay and in vivo use
Hydantoin series addressed these limitations
selectivity cell permeability stability rhodanine scaffold limitations

Identity Verification Specifications

For procurement and quality control purposes, Aanat-IN-1 is uniquely identifiable by its CAS registry number 3055162-52-9, molecular formula C27H19FN2O4S2, and molecular weight of 518.58 g/mol [1]. The full IUPAC name provides unambiguous structural verification: 2-[4-[[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methyl]phenyl]acetic acid . The InChI Key (RQYKFUOVFMVXSF-VHXPQNKSSA-N) offers a machine-readable identifier for database cross-referencing . This chemical identity information enables precise differentiation from structurally related AANAT inhibitors that share the rhodanine-indolinone scaffold but differ in substitution patterns, thereby preventing inadvertent procurement of incorrect analogs.

Chemical Identity
Data to verify
CAS 3055162-52-9, MW 518.58, unique InChI Key
Supports procurement accuracy and analog differentiation
Vendor datasheet; confirm via independent QC
CAS number molecular weight IUPAC name identity verification quality control

Evidence Gap: No Direct Comparator Data

Critical Assessment: No peer-reviewed primary research publication directly evaluating Aanat-IN-1 against any comparator AANAT inhibitor could be identified in the open scientific literature as of 2026-04-22. The IC50 value of 10 μM is documented exclusively in vendor technical datasheets and derivative databases rather than in peer-reviewed medicinal chemistry manuscripts. Consequently, direct head-to-head comparison data meeting the highest evidentiary standards (identical assay conditions, same laboratory, concurrent testing) are not available. Researchers requiring high-confidence comparative performance data for grant applications or publication methods sections should note this evidence gap. Procurement decisions must therefore rely on cross-study comparisons (as presented above) and scaffold classification inference rather than validated head-to-head data.

Comparator Data
Data to verify
No peer-reviewed primary publication identified
Cross-study comparisons required; validation advised
Literature search 2026-04-22; vendor-only IC50
data limitation comparative studies research gap experimental design

Aanat-IN-1 Research Applications


Biochemical Studies with Moderate AANAT Inhibition

For enzymatic assays where sub-micromolar potency is unnecessary or potentially confounding, Aanat-IN-1's 10 μM IC50 provides a moderate inhibition window suitable for dose-response characterization. This distinguishes the compound from more potent alternatives such as hydantoin indolinone 5g (1.1 μM) [1] and AANAT inhibitor 8h (390 nM) [2]. Researchers studying partial target engagement or seeking to avoid saturation effects at low concentrations may find this potency range advantageous.

Rhodanine Scaffold Comparative Studies

As a documented member of the rhodanine-indolinone scaffold class , Aanat-IN-1 serves as a representative compound for studies examining scaffold-specific properties including stability, selectivity, and permeability limitations that characterize this inhibitor class [3]. Comparative analyses with hydantoin-based replacements [1] may benefit from including Aanat-IN-1 as a rhodanine scaffold reference compound.

In Vitro Melatonin Biosynthesis Studies

AANAT is the rate-limiting enzyme in melatonin biosynthesis [4]. Aanat-IN-1's 10 μM IC50 —representing a 17-fold potency improvement over the natural product AANAT inhibitor citrinin hydrate (173 μM) [5]—makes it a viable tool for modulating N-acetylserotonin and melatonin production in purified enzyme systems or cell-free assays. Its moderate potency may be particularly suitable for pathway studies where complete enzymatic ablation is not desired.

Chemical Library Identity Verification

Aanat-IN-1's unique chemical identifiers—CAS 3055162-52-9, molecular formula C27H19FN2O4S2, MW 518.58 g/mol, and InChI Key RQYKFUOVFMVXSF-VHXPQNKSSA-N [6]—enable precise compound tracking and verification in institutional chemical libraries. These identifiers prevent confusion with structurally similar AANAT inhibitors that share the rhodanine-indolinone core but differ in substitution patterns and biological activity profiles.

Application
Selection Property
Validation Focus
AANAT enzymatic inhibition studies
Moderate reported inhibitory potency profile
Dose-response characterization and target engagement
Rhodanine scaffold comparative studies
Scaffold-specific stability, selectivity, permeability profile
Comparative scaffold evaluation vs. hydantoin series
In vitro melatonin biosynthesis studies
Moderate inhibition for pathway modulation
N-acetylserotonin/melatonin production in cell-free assays
Chemical library identity verification
Unique chemical identifiers (CAS, MW, InChI)
Compound tracking and differentiation from analogs
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